

comparing the reaction kinetics of Aminoethoxyethanol with diethanolamine

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Compound of Interest

Compound Name: Aminoethoxyethanol

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A Comparative Guide to the Reaction Kinetics of **Aminoethoxyethanol** and Diethanolamine for CO2 Capture

For researchers, scientists, and drug development professionals engaged in carbon dioxide capture technologies, understanding the reaction kinetics of various amine-based solvents is paramount. This guide provides a detailed comparison of the reaction kinetics of 2-(2-Aminoethoxy)ethanol (AEEA) and Diethanolamine (DEA) with carbon dioxide (CO2), supported by experimental data.

Executive Summary

Aminoethoxyethanol (AEEA), a diamine with both primary and secondary amine groups, and **Diethanolamine** (DEA), a secondary amine, are both effective solvents for CO2 capture. Experimental data indicates that AEEA generally exhibits a faster reaction rate with CO2 compared to DEA. This enhanced reactivity is attributed to the presence of a primary amine group in the AEEA molecule, which tends to react more rapidly with CO2 than the secondary amine groups in both AEEA and DEA. The reaction for both amines with CO2 is typically described by the zwitterion mechanism, where the amine reacts with CO2 to form a zwitterionic intermediate, which is then deprotonated by a base to form a stable carbamate.

Data Presentation: Reaction Kinetics with CO2

The following table summarizes the second-order reaction rate constants (k2) for the reaction of AEEA and DEA with CO2, as reported in various studies. It is important to note that direct

comparison can be challenging due to variations in experimental conditions across different studies.

Amine	Temperature (K)	Concentration (mol/m ³)	Method	Second-Order Rate Constant (k ₂) (m ³ /mol·s)	Reference
AEEA	308	Not Specified	Stirred Cell	24.73 (zwitterion formation rate constant)	[1]
AEEA	298 - 313	9.93 - 80.29	Stopped-Flow	Faster than MEA, Slower than PZ and EDA	[2]
DEA	293 - 313	167 - 500	Stopped-Flow	Overall rate constant increases with temp. and conc.	[3]
DEA	293 - 313	20 wt% (in MDEA blend)	Lewis Cell	Rate increases with temperature	[4]

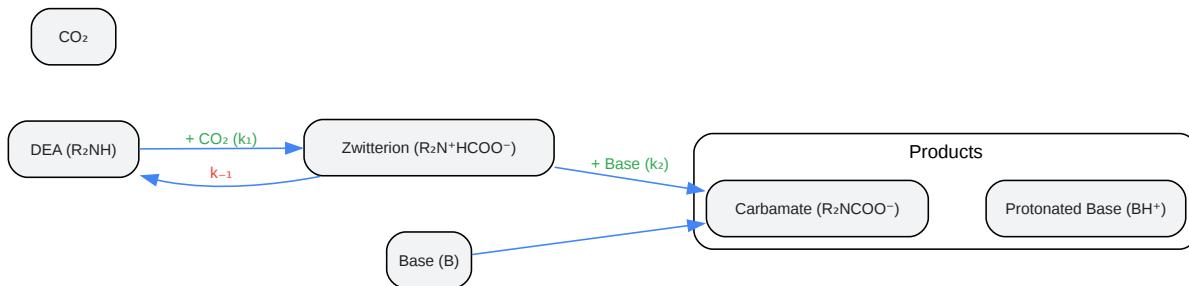
Reaction Mechanisms

The reaction of primary and secondary amines with CO₂ is generally accepted to proceed via the zwitterion mechanism.

Diethanolamine (DEA) Reaction Pathway

DEA, a secondary amine, reacts with CO₂ to form a zwitterion, which is then deprotonated by a base (B), such as another amine molecule, water, or a hydroxyl ion, to form a stable

carbamate.

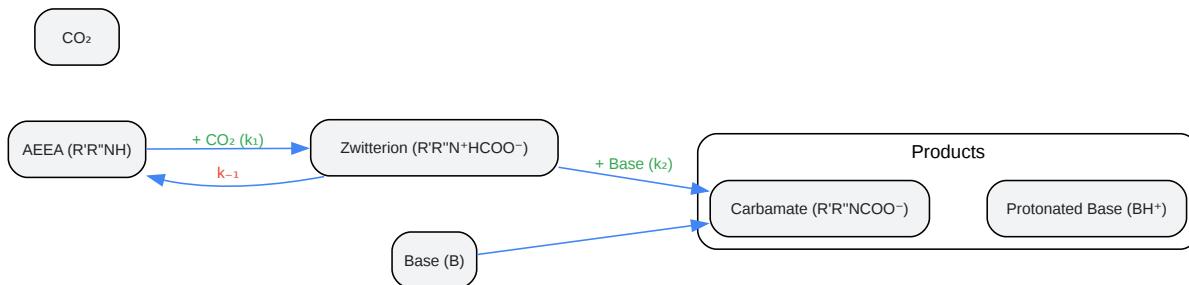


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Caption: Zwitterion mechanism for the reaction of DEA with CO₂.

Aminoethoxyethanol (AEEA) Reaction Pathway

AEEA possesses both a primary and a secondary amine group. Computational studies suggest that the primary amine group is more reactive towards CO₂.^[5]^[6] The reaction proceeds through a similar zwitterion mechanism.



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Caption: Zwitterion mechanism for the reaction of AEEA with CO₂.

Experimental Protocols

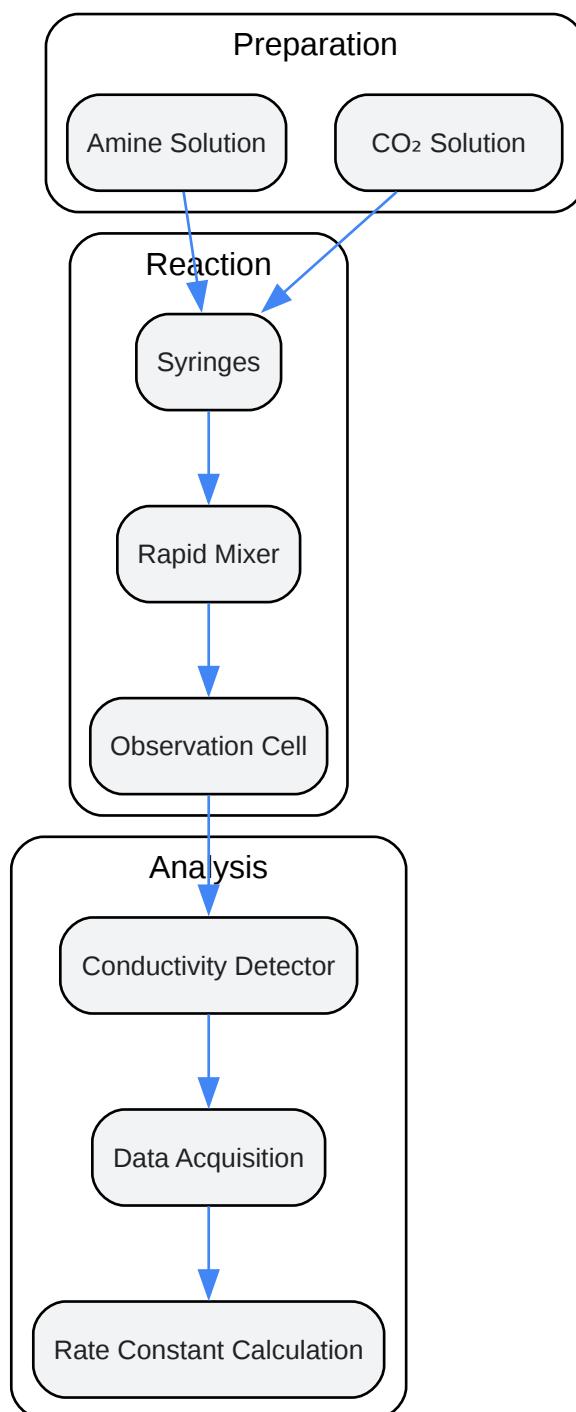
The reaction kinetics of amines with CO₂ are commonly determined using techniques such as the stopped-flow method and the stirred-cell reactor.

Stopped-Flow Technique

The stopped-flow method is a direct homogeneous measurement technique used for studying fast reactions in solution.

Methodology:

- Reagent Preparation: Aqueous solutions of the amine (e.g., AEEA or DEA) and CO₂ are prepared separately.^[7] The amine is used in excess to ensure pseudo-first-order reaction conditions with respect to CO₂.^[7]
- Mixing: The two solutions are rapidly driven from syringes into a high-efficiency mixer, initiating the reaction.^[7]
- Observation: The mixture then flows into an observation cell where the progress of the reaction is monitored. A common detection method is to measure the change in conductivity of the solution over time, as the formation of ionic products increases conductivity.^[7]
- Data Analysis: The pseudo-first-order rate constant (k_{obs}) is determined from the change in signal over time. The second-order rate constant (k_2) can then be calculated by dividing k_{obs} by the concentration of the amine.



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Caption: Experimental workflow for the stopped-flow technique.

Stirred-Cell Reactor

A stirred-cell reactor with a defined gas-liquid interface is another common apparatus for studying gas absorption kinetics.[8][9]

Methodology:

- Setup: The reactor consists of a vessel containing the amine solution, which is stirred to ensure a well-mixed liquid phase. The gas phase containing CO₂ is introduced above the liquid.[9]
- Absorption: CO₂ from the gas phase absorbs into the liquid phase and reacts with the amine. The rate of absorption is monitored by measuring the change in pressure of the gas phase over time using a pressure transducer.[9]
- Data Analysis: The overall mass transfer coefficient and the reaction kinetics are determined by applying mass transfer models (e.g., film theory) to the experimental data. The second-order rate constant is then extracted from these models.

Conclusion

Both **Aminoethoxyethanol** (AEEA) and Diethanolamine (DEA) are viable solvents for CO₂ capture. However, the presence of a primary amine group in AEEA gives it a kinetic advantage, resulting in a faster reaction rate with CO₂ compared to the secondary amine DEA. The choice of solvent for a particular application will depend on a variety of factors, including not only the reaction kinetics but also absorption capacity, heat of absorption, solvent cost, and stability. The experimental protocols and reaction mechanisms detailed in this guide provide a foundation for further research and development in the field of amine-based carbon capture.

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